molecular formula C18H16N2OS B2836320 6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one CAS No. 941921-38-6

6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one

Cat. No.: B2836320
CAS No.: 941921-38-6
M. Wt: 308.4
InChI Key: WFGMBPRJTSZZAB-UHFFFAOYSA-N
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Description

6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of phenyl and thioether groups in its structure suggests that it may exhibit unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of a phenyl-substituted pyrimidinone with a thioether reagent in the presence of a base or catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that can be carried out in large reactors. The use of continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Purification steps, such as crystallization or chromatography, are essential to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound may be reduced under hydrogenation conditions to modify the phenyl groups.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its unique structure.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    6-phenyl-2-thiopyrimidin-4(3H)-one: Lacks the 1-phenylethyl group.

    2-((1-phenylethyl)thio)pyrimidin-4(3H)-one: Lacks the phenyl group at position 6.

    6-phenylpyrimidin-4(3H)-one: Lacks the thioether group.

Uniqueness

6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one is unique due to the presence of both phenyl and thioether groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-phenyl-2-(1-phenylethylsulfanyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-13(14-8-4-2-5-9-14)22-18-19-16(12-17(21)20-18)15-10-6-3-7-11-15/h2-13H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGMBPRJTSZZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC(=CC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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